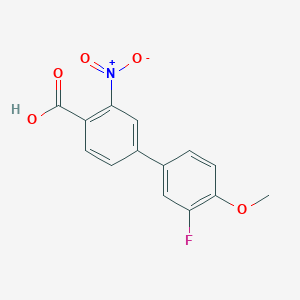

4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic acid

Description

The exact mass of the compound 4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic acid, 95% is 291.05430058 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-fluoro-4-methoxyphenyl)-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO5/c1-21-13-5-3-8(6-11(13)15)9-2-4-10(14(17)18)12(7-9)16(19)20/h2-7H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUFQOIQUGLGAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90690171 | |

| Record name | 3'-Fluoro-4'-methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90690171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887244-25-9 | |

| Record name | 3'-Fluoro-4'-methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90690171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 4 3 Fluoro 4 Methoxyphenyl 2 Nitrobenzoic Acid and Analogous Biaryl Systems

Retrosynthetic Approaches to the 4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic Acid Core

Retrosynthetic analysis is an essential tool for devising a synthetic plan. It involves deconstructing the target molecule through a series of "disconnections," which are the reverse of known chemical reactions, to arrive at readily available precursors. lkouniv.ac.in

The most prominent structural feature of 4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic acid is the biaryl linkage—the carbon-carbon bond connecting the two phenyl rings. The primary and most logical retrosynthetic disconnection is the cleavage of this bond. This disconnection strategy simplifies the complex biaryl system into two separate aromatic synthons.

This approach leads to two potential sets of synthetic precursors:

Route A: A 4-halo-2-nitrobenzoic acid derivative and a (3-fluoro-4-methoxyphenyl)boronic acid derivative.

Route B: A 1-halo-3-fluoro-4-methoxybenzene derivative and a 4-borono-2-nitrobenzoic acid derivative.

This disconnection is strategically sound because it corresponds to the forward reaction of a catalytic cross-coupling reaction, a highly reliable and versatile method for forming C-C bonds between aryl groups. researchgate.net The choice between Route A and Route B often depends on the commercial availability and reactivity of the respective halogenated and boronic acid precursors.

Functional Group Interconversion (FGI) is another critical aspect of retrosynthesis, allowing for the conversion of one functional group into another to facilitate a key synthetic step or to install the final desired functionality late in the synthesis. lkouniv.ac.inyoutube.com

For the 4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic acid core, the key functional groups to consider are the carboxylic acid (-COOH) and the nitro group (-NO2).

Carboxylic Acid Group: The carboxylic acid can be introduced via the oxidation of a precursor group. A common and effective strategy is the oxidation of a methyl group (-CH3) attached to the benzene (B151609) ring. vedantu.comleah4sci.com Oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid are frequently used for this transformation. magtech.com.cnorgsyn.org Therefore, a 4-(3-fluoro-4-methoxyphenyl)-2-nitrotoluene could be a viable late-stage intermediate.

Nitro Group: The nitro group is typically introduced via an electrophilic aromatic substitution reaction known as nitration. youtube.com This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid. vedantu.com The timing of the nitration step is crucial. If performed on the benzoic acid precursor, the carboxylic acid group acts as a meta-director. orgsyn.org Conversely, if performed on a toluene (B28343) precursor, the methyl group is an ortho, para-director. vedantu.comyoutube.com The regioselectivity of this reaction must be carefully considered in the context of the other substituents on the ring. For instance, in a related synthesis, 2-fluoro-4-nitrotoluene (B45272) is oxidized to 2-fluoro-4-nitrobenzoic acid. chemicalbook.com

Catalytic Cross-Coupling for Biaryl Bond Formation

The formation of the biaryl bond is arguably the most crucial step in the synthesis of 4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic acid. Among the various methods available, palladium-catalyzed cross-coupling reactions are the most prominent and widely used. mdpi.com

The Suzuki-Miyaura coupling reaction is a powerful and versatile method for constructing C-C bonds, particularly for creating biaryl systems. acs.orgmdpi.com The reaction involves the coupling of an organoboron compound (typically a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex. mdpi.com Its advantages include mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts, making it a preferred method in pharmaceutical and materials chemistry. acs.orgnih.gov The synthesis of fluorinated biaryl derivatives, which are of significant interest to the pharmaceutical industry, has been successfully achieved using this methodology. mdpi.comurjc.es

The success of a Suzuki-Miyaura coupling, especially with challenging substrates that may be electron-poor or sterically hindered, often hinges on the careful optimization of the reaction components. rsc.org Key parameters include the choice of palladium source, ligand, base, and solvent system.

Palladium Catalyst and Ligands: While simple catalysts like Pd(PPh3)4 can be effective, modern Suzuki-Miyaura reactions often employ a combination of a palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and a phosphine (B1218219) ligand. The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination). mdpi.com For electron-poor or fluorinated substrates, electron-rich and sterically bulky phosphine ligands such as SPhos, RuPhos, and XPhos have demonstrated high efficacy. nih.govnih.gov

Base and Solvent: The base plays a critical role in the transmetalation step of the catalytic cycle. Common bases include carbonates (K2CO3, Na2CO3, Cs2CO3) and phosphates (K3PO4). The choice of base can significantly impact the reaction rate and yield. nih.gov The solvent system typically consists of an organic solvent (e.g., dioxane, toluene, DMF) and an aqueous phase in which the base is dissolved.

The table below summarizes typical conditions that have been optimized for the Suzuki-Miyaura coupling of fluorinated aryl systems.

| Component | Examples | Role in Reaction |

| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Provides the active Pd(0) catalyst for the catalytic cycle. |

| Ligand | SPhos, XPhos, RuPhos, dppf, P(t-Bu)₃ | Stabilizes the Pd catalyst, enhances its reactivity, and facilitates oxidative addition and reductive elimination. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | Activates the boronic acid for the transmetalation step. |

| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Solubilizes reactants and facilitates the interaction between the organic and aqueous phases. |

| Aryl Halide | Aryl-Br, Aryl-I, Aryl-Cl | The electrophilic partner in the coupling reaction. |

| Organoboron Reagent | Aryl-B(OH)₂ | The nucleophilic partner in the coupling reaction. |

While the Suzuki-Miyaura reaction is known for its broad substrate scope, certain functional groups can present challenges. nih.gov The presence of a carboxylic acid group, as in 2-nitrobenzoic acid derivatives, can sometimes complicate the coupling reaction. The acidic proton can potentially interfere with the basic conditions required for the reaction, although the use of a sufficient excess of base typically mitigates this issue.

Furthermore, the electronic properties of the coupling partners can influence the reaction's efficiency. researchgate.net

Electron-withdrawing groups (like the -NO2 group on the benzoic acid ring) on the aryl halide can facilitate the initial oxidative addition step, often leading to higher reactivity.

Electron-donating groups (like the -OCH3 group on the phenylboronic acid) can enhance the nucleophilicity of the organoboron partner.

Palladium-Catalyzed Suzuki-Miyaura Coupling in the Synthesis of Fluorinated Biaryls

Synthesis of Advanced Precursor Intermediates

The successful synthesis of the target molecule relies heavily on the efficient preparation of its constituent aromatic precursors: a 2-nitrobenzoic acid derivative and a 3-fluoro-4-methoxyphenyl derivative.

The synthesis of 2-nitrobenzoic acid derivatives can be approached through two primary routes: direct nitration of a benzoic acid scaffold or oxidation of a methyl-substituted precursor.

The direct nitration of benzoic acid is a classic example of electrophilic aromatic substitution. The carboxylic acid group is a deactivating and meta-directing group, meaning that nitration of benzoic acid predominantly yields 3-nitrobenzoic acid. However, achieving ortho-nitration to produce 2-nitrobenzoic acid derivatives can be challenging and often results in a mixture of isomers. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). To favor the formation of the ortho product, specific reaction conditions, such as controlled temperatures, are crucial.

An alternative and often more regioselective method for preparing 2-nitrobenzoic acid is the oxidation of 2-nitrotoluene. The methyl group can be oxidized to a carboxylic acid using various oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO₄) and chromic acid (generated from CrO₃ and H₂SO₄, also known as Jones reagent). The oxidation of aryl methyl groups can also be achieved using reagents like vanadium pentoxide or manganese dioxide in sulfuric acid. More environmentally friendly methods utilizing molecular oxygen in the presence of catalysts have also been developed. This approach avoids the regioselectivity issues associated with the direct nitration of benzoic acid.

Table 2: Common Oxidizing Agents for the Conversion of Methylarenes to Carboxylic Acids

| Oxidizing Agent | Typical Conditions | Notes |

| Potassium Permanganate (KMnO₄) | Basic, followed by acidic workup | Strong, versatile oxidant. |

| Jones Reagent (CrO₃, H₂SO₄) | Aqueous acetone | Powerful oxidant, but chromium is toxic. |

| Nitric Acid (HNO₃) | High temperature | Can also lead to nitration of the aromatic ring. |

| Vanadium Pentoxide (V₂O₅) | Sulfuric acid, heat | Effective for deactivated systems. |

Preparation of 3-Fluoro-4-methoxyphenyl Precursors

The synthesis of the 3-fluoro-4-methoxyphenyl moiety requires the regioselective introduction of both a fluorine atom and a methoxy (B1213986) group onto an aromatic ring.

The synthesis of fluorinated and methoxylated aromatic compounds often involves multi-step sequences. The introduction of fluorine can be achieved through various methods, including electrophilic and nucleophilic fluorination reactions. The regioselectivity of these reactions is governed by the electronic properties of the substituents already present on the aromatic ring. For example, the presence of a methoxy group, an electron-donating group, will direct incoming electrophiles to the ortho and para positions.

Synthesis of Halogenated Anisoles and Fluorobenzenes

The preparation of halogenated anisoles and fluorobenzenes is a critical preliminary step in the synthesis of the target molecule, as these compounds serve as key building blocks. The specific substitution pattern of these precursors is essential for the subsequent construction of the biaryl framework.

One common precursor, 4-bromo-2-fluoroanisole, is synthesized from 2-fluoroanisole (B128887) through electrophilic bromination. prepchem.comprepchem.com In a typical procedure, 2-fluoroanisole is dissolved in a solvent like chloroform, and bromine is added dropwise at a controlled temperature, often between 0°C and 10°C. prepchem.com The reaction mixture is then refluxed for several hours to drive the reaction to completion. prepchem.com Post-reaction workup involves washing with aqueous solutions of sodium hydrogen sulfite (B76179) and sodium bicarbonate to remove excess bromine and acidic byproducts, followed by drying and distillation under reduced pressure to yield the purified 4-bromo-2-fluoroanisole. prepchem.com This compound is a versatile intermediate used in the synthesis of various pharmaceuticals and specialty chemicals. guidechem.com

Another important precursor is 2-bromo-5-fluoroaniline. Its synthesis can be achieved through the reduction of 2-bromo-5-fluoronitrobenzene. chemicalbook.comgoogle.com This reduction is commonly carried out using iron powder in a mixture of acetic acid and ethanol (B145695) under reflux conditions. chemicalbook.com An alternative method involves catalytic hydrogenation using Raney nickel in methanol, which often includes a bromine inhibitor to prevent dehalogenation. google.com The resulting aniline (B41778) is then purified through distillation and crystallization. chemicalbook.comgoogle.com

The strategic placement of halogen and methoxy groups on the anisole (B1667542) and fluorobenzene (B45895) rings is paramount. These substituents not only direct the regioselectivity of the subsequent cross-coupling reactions but also influence the electronic properties and biological activity of the final biaryl compound. For instance, the fluorine atom can enhance metabolic stability and binding affinity in pharmaceutical applications. chemimpex.com

The following table summarizes the synthesis of a key precursor:

| Precursor | Starting Material | Reagents | Key Conditions | Yield |

| 4-Bromo-2-fluoroanisole | 2-Fluoroanisole | Bromine, Chloroform | 0-10°C then reflux | 79% prepchem.com |

Directed Functionalization and Derivatization Strategies Post-Coupling

Following the successful construction of the biaryl framework, a variety of functionalization and derivatization strategies can be employed to modify the core structure of 4-(3-fluoro-4-methoxyphenyl)-2-nitrobenzoic acid. These transformations are designed to introduce new chemical entities, modulate the compound's properties, and synthesize a library of analogues for further investigation.

The carboxylic acid group is a versatile handle for a wide range of chemical transformations. Standard reactions such as esterification and amidation can be readily performed. For instance, the carboxylic acid can be converted to its corresponding methyl or ethyl ester by reaction with the respective alcohol under acidic conditions. Amidation, to generate a variety of primary, secondary, and tertiary amides, can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride, followed by reaction with the desired amine. ossila.com

More advanced palladium-catalyzed methodologies have been developed for the functionalization of aryl carboxylic acids. nih.govrsc.org These methods often utilize directing groups to achieve regioselective C-H bond functionalization, allowing for the introduction of various substituents at specific positions on the aromatic rings. nih.gov Decarbonylative cross-coupling reactions represent another innovative approach where the carboxylic acid itself can serve as a precursor to an aryl nucleophile for the synthesis of unsymmetrical biaryls. rsc.orgresearchgate.net

The nitro group is a key functional group that can be readily transformed into an amino group, which then opens up a vast array of further derivatization possibilities. youtube.com The reduction of an aromatic nitro group to an aniline is a well-established transformation in organic synthesis. wikipedia.orgorgoreview.com

Several methods are available for this reduction, offering varying degrees of chemoselectivity. organic-chemistry.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas is a common and efficient method. youtube.commasterorganicchemistry.com Another widely used approach involves the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid. masterorganicchemistry.comresearchgate.net Tin(II) chloride (SnCl₂) is also a mild and effective reagent for this purpose. researchgate.net The choice of reducing agent is often dictated by the presence of other functional groups in the molecule to avoid undesired side reactions. researchgate.net

Once the aniline is formed, it can undergo a multitude of reactions. It can be acylated to form amides, alkylated to form secondary or tertiary amines, or used in the synthesis of various heterocyclic systems. The amino group can also be diazotized and subsequently replaced by a wide range of substituents, including halogens, cyano, and hydroxyl groups, through Sandmeyer-type reactions.

The following table outlines common reduction methods for the nitro group:

| Method | Reagents | Advantages |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Clean reaction, high yield masterorganicchemistry.com |

| Metal in Acid | Fe, Sn, or Zn with HCl | Cost-effective, widely applicable masterorganicchemistry.com |

| Tin(II) Chloride | SnCl₂ | Mild conditions researchgate.net |

The electronic nature of the biphenyl (B1667301) framework in 4-(3-fluoro-4-methoxyphenyl)-2-nitrobenzoic acid, with its combination of electron-donating (methoxy) and electron-withdrawing (nitro, carboxylic acid) groups, dictates the regioselectivity of further aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The phenyl ring bearing the methoxy group is activated towards electrophilic attack, while the ring with the nitro and carboxylic acid groups is deactivated. pearson.comwikipedia.org The methoxy group is an ortho, para-directing group. pearson.com Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to occur primarily on the methoxy-substituted ring at the positions ortho and para to the methoxy group. youtube.com The directing effects of the existing substituents must be carefully considered to predict the outcome of these reactions. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The phenyl ring containing the nitro and carboxylic acid groups is highly activated towards nucleophilic aromatic substitution. libretexts.orgwikipedia.org The strong electron-withdrawing nature of the nitro group, particularly when positioned ortho or para to a leaving group, facilitates the attack of nucleophiles. wikipedia.orglibretexts.org This allows for the displacement of a suitable leaving group (e.g., a halide) on this ring by various nucleophiles such as alkoxides, amines, or thiolates. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. libretexts.orgyoutube.com The presence of the nitro group is crucial for stabilizing the negative charge in this intermediate. libretexts.orgyoutube.com

Iii. Advanced Spectroscopic and Structural Characterization of Substituted Biphenyl Carboxylic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. A full analysis would involve a variety of NMR experiments.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic region (typically δ 7.0-8.5 ppm) would be complex due to the presence of two substituted benzene (B151609) rings. The protons on the 2-nitrobenzoic acid ring would likely appear as a set of coupled multiplets. Similarly, the protons on the 3-fluoro-4-methoxyphenyl ring would exhibit their own characteristic splitting patterns, influenced by the fluorine and methoxy (B1213986) substituents. The methoxy group protons would appear as a sharp singlet, likely in the range of δ 3.8-4.0 ppm. The acidic proton of the carboxylic acid would be a broad singlet, its chemical shift being concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be found at the downfield end of the spectrum (around δ 165-175 ppm). The aromatic carbons would resonate in the range of δ 110-160 ppm. The carbon attached to the fluorine atom would show a large one-bond coupling constant (¹JCF), which is a characteristic feature. The methoxy carbon would appear as a signal around δ 55-60 ppm.

Expected ¹H and ¹³C NMR Data (Illustrative)

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| COOH | Broad singlet (variable) | ~168 |

| Aromatic CH | 7.0 - 8.2 (multiplets) | 110 - 140 |

| C-NO₂ | - | ~148 |

| C-COOH | - | ~132 |

| C-F | - | ~155 (d, ¹JCF ≈ 250 Hz) |

| C-OCH₃ | - | ~150 |

| OCH₃ | ~3.9 (singlet) | ~56 |

| Quaternary C | - | 125 - 145 |

Note: The chemical shifts are estimations based on related structures and are presented for illustrative purposes.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial tool for characterization. asianpubs.org This technique is highly sensitive to the local electronic environment of the fluorine nucleus. A single resonance would be expected for the fluorine atom in 4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic acid. The chemical shift of this signal would be indicative of the electronic effects of the substituents on the phenyl ring. Furthermore, coupling between the fluorine and nearby protons (³JHF and ⁴JHF) would be observable in both the ¹H and ¹⁹F NMR spectra, aiding in the assignment of the aromatic proton signals.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the two aromatic rings, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks within each aromatic ring, helping to trace the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connection between the two phenyl rings by observing correlations between protons on one ring and carbons on the other. It would also confirm the positions of the substituents on each ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a biphenyl (B1667301) system, NOESY can help determine the preferred conformation (dihedral angle) between the two aromatic rings by observing through-space interactions between protons on the different rings.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy.

ESI: Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In negative ion mode, ESI-HRMS would be expected to show a prominent peak for the deprotonated molecule, [M-H]⁻. The high-resolution measurement of this ion would provide the exact molecular formula.

EI: Electron ionization is a harder ionization technique that can lead to extensive fragmentation. The molecular ion peak, M⁺•, might be observed, but it could be weak due to the facile fragmentation of the molecule.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the [M-H]⁻ ion from ESI) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable structural information. For 4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic acid, characteristic fragmentation patterns would be expected.

Expected Fragmentation Pathways in Negative Ion Mode ESI-MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |

| [M-H]⁻ | [M-H-CO₂]⁻ | CO₂ | Loss of carbon dioxide from the carboxylate group |

| [M-H]⁻ | [M-H-NO₂]⁻ | NO₂ | Loss of the nitro group |

| [M-H]⁻ | [M-H-H₂O]⁻ | H₂O | Potential loss of water, possibly involving the carboxylic acid and nitro group |

Note: The fragmentation table is predictive and based on the known fragmentation behavior of similar compounds.

The fragmentation of nitroaromatic compounds can be complex, and the observed fragments would help to confirm the presence and location of the nitro and carboxylic acid groups.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification

No specific IR or Raman spectral data for 4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic acid could be located.

X-ray Diffraction Crystallography for Absolute Structure and Solid-State Conformation

No crystallographic data, including details on crystal packing, intermolecular hydrogen bonding, conformational preferences, or torsional angles for the biaryl unit of 4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic acid, is available.

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Interactions

Information not available.

Conformational Preferences and Torsional Angles of the Biaryl Unit

Information not available.

V. Research Applications and Advanced Derivatization Strategies for 4 3 Fluoro 4 Methoxyphenyl 2 Nitrobenzoic Acid in Chemical Research

Utilization of 4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic Acid as a Versatile Building Block in Chemical Synthesis

The strategic placement of reactive functional groups makes 4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic acid a valuable starting material for the synthesis of diverse chemical entities. Its utility spans from the creation of complex ring systems to its incorporation into large collections of molecules for screening purposes.

Precursor in the Construction of Complex Heterocyclic Systems

Heterocyclic compounds are fundamental to pharmaceutical and materials research. The structure of 4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic acid is well-suited for serving as a precursor to various heterocyclic systems. The presence of the nitro group and the carboxylic acid on adjacent positions of one phenyl ring allows for cyclization reactions. For instance, reduction of the nitro group to an amine furnishes a 2-aminobenzoic acid derivative. This intermediate can then undergo intramolecular condensation or react with other reagents to form fused heterocyclic systems.

While direct examples for this specific molecule are not extensively documented, the general strategy is well-established for analogous nitrobenzoic acids. For example, similar compounds are used to prepare quinoxalinones, benzodiazepinediones, and benzimidazoles through a sequence of nitro reduction and cyclization. The synthetic pathway often involves an initial amidation of the carboxylic acid, followed by nitro group reduction and subsequent intramolecular ring closure.

Table 1: Potential Heterocyclic Scaffolds Derivable from 4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic Acid

| Starting Material | Key Transformation | Resulting Heterocycle Core |

|---|---|---|

| 4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic acid | 1. Amide formation2. Nitro reduction3. Intramolecular cyclization | Benzodiazepinedione |

| 4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic acid | 1. Esterification2. Nitro reduction3. Reaction with aldehyde/ketone | Quinoxalinone derivative |

Role in the Development of Diverse Chemical Libraries

Chemical libraries, or collections of distinct compounds, are essential for high-throughput screening and drug discovery. The multireactive nature of 4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic acid makes it an ideal scaffold for generating a diverse library of related molecules. Each functional group can be independently modified to create a wide array of derivatives.

The development of such libraries often employs solid-phase synthesis techniques, where the building block is attached to a resin, allowing for sequential reactions and easy purification. The carboxylic acid group of 4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic acid is a convenient handle for immobilization on a solid support, such as a Rink amide resin. Once anchored, the other functional groups can be elaborated. For example, the nitro group can be reduced and acylated, or the biaryl system can undergo further cross-coupling reactions if a suitable handle is present. This approach facilitates the rapid and efficient production of numerous compounds for biological evaluation.

Rational Design and Synthesis of Advanced Analogues for Structure-Based Research

Rational design strategies focus on creating specific molecular structures to probe or enhance interactions with a biological target or to fine-tune material properties. 4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic acid provides a robust platform for such targeted modifications.

Strategic Modifications of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization. It can be converted into a wide range of other functional groups, significantly altering the molecule's chemical and physical properties. Common modifications include conversion to esters, amides, or alcohols. These transformations can impact a molecule's polarity, hydrogen bonding capability, and steric profile, which are critical for its interaction with biological targets.

For instance, converting the carboxylic acid to various amides by coupling it with a library of amines introduces new substituents that can explore different binding pockets of a target protein. Furthermore, the carboxylic acid can be transformed into a benzoyl chloride using reagents like thionyl chloride, enhancing its reactivity for reactions such as Friedel-Crafts acylation.

Table 2: Examples of Carboxylic Acid Modifications and Their Potential Impact

| Reagent(s) | Resulting Functional Group | Potential Change in Property |

|---|---|---|

| Alcohol, Acid catalyst | Ester | Increased lipophilicity, loss of H-bond donor |

| Amine, Coupling agent (e.g., HATU) | Amide | Introduction of new substituents, H-bond donor/acceptor modulation |

| Lithium aluminum hydride (LAH) | Primary Alcohol | Removal of acidic proton, introduction of H-bond donor |

Systematic Variation of Fluoro and Methoxy (B1213986) Substituents for Electronic Tuning

Systematic variation of these groups—for example, by moving their positions or replacing them with other substituents like chloro, methyl, or trifluoromethyl groups—allows for the fine-tuning of the molecule's electronic and steric properties. This is a common strategy in lead optimization to enhance binding affinity or improve pharmacokinetic properties. For example, replacing the methoxy group with a hydroxyl group introduces a new hydrogen bonding site.

Exploration of Different Substitution Patterns on the Biaryl Rings

The biaryl core itself offers opportunities for structural modification. While the parent compound has a specific substitution pattern, synthetic methods like the Suzuki or Buchwald-Hartwig cross-coupling reactions allow for the synthesis of analogues with different substitution patterns on either ring.

For example, analogues could be synthesized where the linkage between the two phenyl rings is different (e.g., connecting at different positions) or where additional substituents are introduced onto either ring. These modifications can profoundly impact the dihedral angle between the two rings, which is a critical parameter for how the molecule fits into a binding site. Exploring these structural variations is key to understanding the structure-activity relationship (SAR) and designing more potent or selective compounds.

Conceptual Applications in Advanced Materials Science Research

The inherent properties of 4-(3-fluoro-4-methoxyphenyl)-2-nitrobenzoic acid make it a promising candidate for the creation of sophisticated materials with tailored functionalities. The rigid biphenyl (B1667301) core is a common feature in many high-performance materials, while the various substituents allow for fine-tuning of intermolecular interactions and electronic characteristics.

The carboxylic acid group in 4-(3-fluoro-4-methoxyphenyl)-2-nitrobenzoic acid serves as a key functional handle for its incorporation into polymer chains, either as a monomer or as a pendant group. This allows for the design of a diverse range of functional polymers with unique properties. Multifunctional aromatic carboxylic acids are recognized as versatile building blocks for the design of coordination polymers and metal-organic frameworks (MOFs). mdpi.com

Potential Polymer Architectures and Their Properties:

| Polymer Type | Potential Monomer Role | Key Functional Groups for Polymerization | Anticipated Polymer Properties |

| Polyesters/Polyamides | Dicarboxylic acid monomer (after conversion to diacid or derivative) | Carboxylic acid | High thermal stability, mechanical strength, potential for liquid crystallinity |

| Poly(ester-imide)s | Monomer after introduction of an additional carboxylic acid or amine group | Carboxylic acid, Nitro group (reducible to amine) | Excellent thermal and chemical resistance, good mechanical properties |

| Functionalized Side-Chain Polymers | Pendant group attached to a polymer backbone | Carboxylic acid | Tunable optical and electronic properties, potential for sensor applications |

The presence of the fluoro and methoxy groups can further enhance the properties of these polymers. For instance, fluorinated polymers often exhibit increased thermal stability and chemical resistance. nih.gov The methoxy group, being electron-donating, can influence the polymer's solubility and electronic properties. The nitro group, being strongly electron-withdrawing, can be utilized to create polymers with specific charge transport characteristics.

The biphenyl core is a fundamental structural motif in many liquid crystalline materials and organic semiconductors. ajgreenchem.comarabjchem.org The specific substitution pattern of 4-(3-fluoro-4-methoxyphenyl)-2-nitrobenzoic acid suggests its potential utility in these advanced material systems.

Liquid Crystalline Systems:

The elongated and rigid structure of the biphenyl framework is conducive to the formation of liquid crystalline phases. ntu.ac.uk The presence of polar groups like the nitro, fluoro, and methoxy substituents can significantly influence the mesomorphic behavior, including the type of liquid crystal phase and the transition temperatures. ntu.ac.uk For instance, terminal polar groups are known to promote the formation of nematic and smectic phases, which are crucial for display technologies.

Organic Electronic Materials:

Substituted biphenyls are widely investigated as components of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ajgreenchem.comrsc.org The electronic properties of 4-(3-fluoro-4-methoxyphenyl)-2-nitrobenzoic acid can be conceptually tailored for such applications.

Influence of Substituents on Electronic Properties:

Nitro Group: As a strong electron-withdrawing group, the nitro substituent can lower the energy levels of the molecular orbitals (HOMO and LUMO). rsc.org This is a key strategy in designing n-type organic semiconductors, which are essential for complementary logic circuits. rsc.org

Fluoro and Methoxy Groups: These substituents can modulate the electronic properties and influence the molecular packing in the solid state, which is critical for efficient charge transport. researchgate.net Fluorination, in particular, can enhance the stability and performance of organic electronic devices.

The combination of these functional groups on a biphenyl scaffold presents a compelling case for the exploration of 4-(3-fluoro-4-methoxyphenyl)-2-nitrobenzoic acid derivatives as active components in organic electronic devices.

Prospective Research Directions for Substituted Biphenyl Carboxylic Acid Frameworks

The versatility of the substituted biphenyl carboxylic acid framework, as exemplified by 4-(3-fluoro-4-methoxyphenyl)-2-nitrobenzoic acid, points towards several exciting future research avenues in materials science.

Development of "Smart" Materials: The functional groups on the biphenyl ring can be chosen to impart responsiveness to external stimuli such as light, heat, or pH. This could lead to the development of novel sensors, actuators, and drug delivery systems.

High-Performance Polymers: Further exploration of polymerization strategies using functionalized biphenyl dicarboxylic acids could yield new classes of high-performance polymers with exceptional thermal, mechanical, and electronic properties for applications in aerospace, automotive, and electronics industries.

Sustainable Materials: The synthesis of biphenyl carboxylic acids from renewable resources and the design of recyclable or biodegradable polymers based on these frameworks are emerging areas of interest, driven by the growing demand for sustainable materials.

Advanced Porous Materials: The use of tailored biphenyl carboxylic acid linkers in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) could lead to materials with precisely controlled pore sizes and functionalities for applications in gas storage, separation, and catalysis. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic acid, considering steric and electronic effects of substituents?

The synthesis of this compound requires careful consideration of substituent effects. The fluorine atom (electron-withdrawing) and methoxy group (electron-donating) on the phenyl ring can lead to competing electronic effects, while steric hindrance may arise from the ortho-substituted nitro group. A plausible approach involves sequential cross-coupling reactions, such as Suzuki-Miyaura coupling, followed by nitration and oxidation steps. Purification via recrystallization or column chromatography is critical to isolate the product from side reactions, such as para-substitution byproducts .

Q. Which analytical techniques are critical for confirming the identity and purity of 4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic acid?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and aromatic proton splitting patterns (e.g., coupling constants for fluorine-proton interactions) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity, especially for detecting nitro-group reduction byproducts.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation and fragmentation pattern analysis .

Q. What are the thermal stability and decomposition profiles of this compound under varying conditions?

The fluorine atom enhances thermal stability by increasing hydrophobicity and reducing oxidative degradation. Thermogravimetric analysis (TGA) under nitrogen or air can reveal decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions. Decomposition pathways may involve nitro-group reduction or cleavage of the methoxy group at elevated temperatures .

Q. What safety considerations and handling protocols are essential when working with nitro-containing benzoic acid derivatives?

Nitro groups pose explosion risks under high heat or friction. Handling should occur in a fume hood with personal protective equipment (PPE). Storage in inert atmospheres and avoidance of metal contaminants are critical. Toxicity studies suggest monitoring for mutagenic effects via Ames testing or in vitro assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound compared to similar derivatives?

Discrepancies in NMR shifts may arise from solvent effects, pH-dependent tautomerism, or dynamic fluorine-proton coupling. Strategies include:

- Using deuterated solvents with controlled pH.

- Comparing data with isotopically labeled analogs (e.g., F-labeled derivatives) to isolate electronic effects .

- Computational modeling (DFT) to predict and validate chemical shifts .

Q. What experimental strategies optimize the solubility of 4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic acid in aqueous systems for biological assays?

Solubility challenges stem from the hydrophobic fluorine and aromatic rings. Approaches include:

- Hydrotropes : Sodium acetate or nicotinamide at concentrations above the Minimum Hydrotrope Concentration (MHC) to disrupt hydrophobic interactions .

- pH adjustment : Deprotonation of the carboxylic acid group at alkaline pH (e.g., phosphate buffer at pH 7.4).

- Co-solvents : Ethanol or DMSO in limited ratios to avoid denaturing biological targets .

Q. How does the presence of fluorine and methoxy groups influence the electronic properties and reactivity of this compound in cross-coupling reactions?

The fluorine atom increases electrophilicity at the para-position, facilitating nucleophilic aromatic substitution, while the methoxy group directs electrophilic attacks to meta positions. In Pd-catalyzed reactions, fluorine enhances oxidative addition rates but may deactivate catalysts via strong σ-donation. Computational studies (e.g., Hammett constants) can quantify substituent effects .

Q. What methodologies are employed to determine the crystal structure of this compound, and what challenges arise due to its substituents?

Single-crystal X-ray diffraction using SHELX programs is standard. Challenges include:

Q. How can researchers design structure-activity relationship (SAR) studies to explore the biological potential of this compound?

SAR strategies include:

- Analog synthesis : Varying substituents (e.g., replacing methoxy with ethoxy or nitro with cyano groups).

- Biological assays : Testing against enzyme targets (e.g., cyclooxygenase for anti-inflammatory activity) with IC determination.

- Docking studies : Using AutoDock Vina to predict binding modes with protein active sites .

Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets, considering its nitro and fluorine substituents?

Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify reactive sites. Molecular dynamics (MD) simulations assess binding stability in solvated environments. QSAR models correlate substituent properties (e.g., logP, polar surface area) with activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.